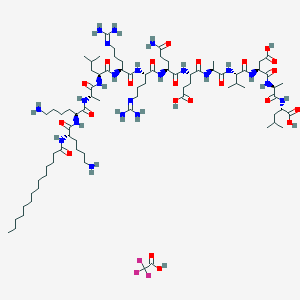
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O3 . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .
Synthesis Analysis
The synthesis of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been reported in several studies. For instance, it has been synthesized in six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” can be analyzed using various techniques. For example, in the IR spectra, the final compounds showed a signal at 1641–1684 cm −1, attributed to the amidic carbonyl .Chemical Reactions Analysis
“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl- [1,2,4]triazolo [1,5- a] pyrazines .Physical And Chemical Properties Analysis
“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has a molecular weight of 169.14 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.Scientific Research Applications
Photodynamic Therapy Enhancements
- Pretreatment Methods for Improved Photodynamic Therapy : Gerritsen et al. (2008) discuss various pretreatment methods to enhance the effectiveness of photodynamic therapy (PDT) by increasing protoporphyrin IX accumulation. Although the paper does not directly mention "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate," understanding chemical interactions and enhancements in therapeutic contexts could be indirectly relevant (Gerritsen et al., 2008).
Antidepressant Potential of Serotonin Modulators
- Serotonergic Signaling in Antidepressant Actions : Research on the role of serotonergic signaling in the antidepressant actions of various compounds, including ketamine, indicates the importance of serotonin receptors in mediating antidepressant effects. This could suggest potential research angles for understanding how compounds like "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate" might interact with similar pathways (Jardin et al., 2016).
Environmental Epigenetics
- Environmental Impact on Epigenetic Patterns : Efimova et al. (2020) review the impact of environmental factors on DNA hydroxymethylation patterns, which are crucial for genome regulation. Understanding these epigenetic modifications could provide insights into how different compounds, including "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate," might influence or be influenced by such environmental factors (Efimova et al., 2020).
Neurochemistry and Neurotoxicity
- Neurochemical and Neurotoxic Effects of MDMA : McKenna and Peroutka (1990) discuss the neurochemical and neurotoxic effects of MDMA, focusing on serotonin transporters and receptors. While MDMA is chemically distinct from "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate," the exploration of neurochemical pathways and toxicological profiles can provide a framework for assessing the neuroactive potential of various compounds (McKenna & Peroutka, 1990).
Safety And Hazards
While specific safety and hazards information for “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment/face protection when handling similar compounds .
properties
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKXBXGBDQLMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)



![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)
